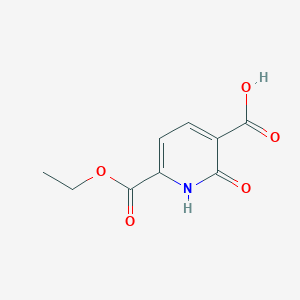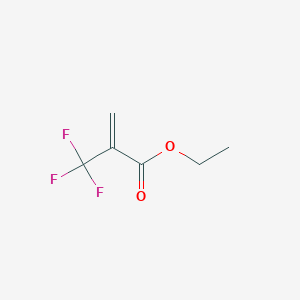
(4-tert-Butylcyclohexyl)acetaldehyde
Übersicht
Beschreibung
(4-tert-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O. It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the cyclohexyl ring. This compound is known for its applications in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylcyclohexyl)acetaldehyde typically involves the following steps:
Friedel-Crafts Alkylation: Isobutylene reacts with phenol to form 4-tert-butylphenol.
Catalytic Hydrogenation: 4-tert-butylphenol undergoes catalytic hydrogenation to produce 4-tert-butylcyclohexanol. The choice of catalyst (Raney nickel or rhodium-carbon) determines the cis or trans isomer ratio.
Oxidation: 4-tert-butylcyclohexanol is oxidized to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-Butylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (4-tert-Butylcyclohexyl)acetic acid.
Reduction: It can be reduced to form (4-tert-Butylcyclohexyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: (4-tert-Butylcyclohexyl)acetic acid
Reduction: (4-tert-Butylcyclohexyl)methanol
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
(4-tert-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (4-tert-Butylcyclohexyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-tert-Butylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde group.
4-tert-Butylcyclohexyl acetate: Similar structure but with an acetate group instead of an aldehyde group.
Uniqueness
(4-tert-Butylcyclohexyl)acetaldehyde is unique due to its specific combination of a tert-butyl group and an aldehyde group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, especially in the fragrance industry.
Eigenschaften
IUPAC Name |
2-(4-tert-butylcyclohexyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h9-11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVFCPSWQQHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616596 | |
| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-21-6 | |
| Record name | (4-tert-Butylcyclohexyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanoyl chloride, 3-[(trifluoroacetyl)amino]-](/img/structure/B3058079.png)
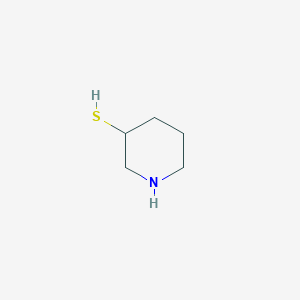

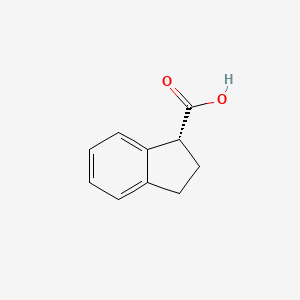
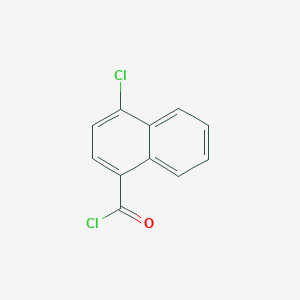
![4-[(4-Nitrophenoxy)methyl]benzoic acid](/img/structure/B3058092.png)

